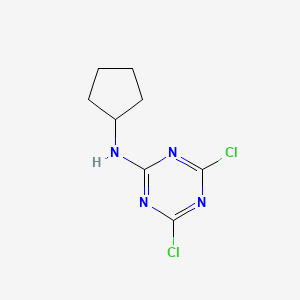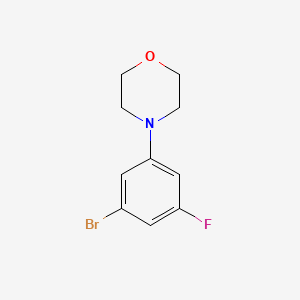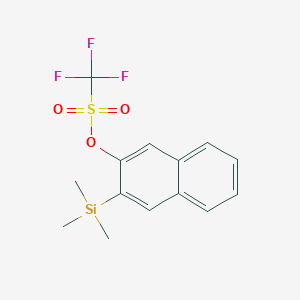
3-氟-4-(吡咯烷-1-羰基)苯基硼酸
描述
3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid is an organoboron compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a boronic acid group, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
科学研究应用
3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) due to its ability to form stable carbon-carbon bonds.
Materials Science: The compound is employed in the development of advanced materials, including polymers and electronic materials, due to its boronic acid functionality.
Biological Research: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Industrial Chemistry: The compound is used in the production of fine chemicals and agrochemicals.
作用机制
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space .
Mode of Action
It’s known that the pyrrolidine ring and its derivatives have target selectivity . The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring are known to influence various biological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Action Environment
It’s known that the storage temperature for this compound is 2-8°c .
生化分析
Biochemical Properties
3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid plays a crucial role in biochemical reactions, particularly in the field of enzyme inhibition. This compound interacts with enzymes such as proteases and kinases, forming reversible covalent bonds with the active site serine or threonine residues. These interactions inhibit the enzymatic activity, making 3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid a potent inhibitor. Additionally, this compound can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, further influencing biochemical pathways .
Cellular Effects
The effects of 3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving kinases. By inhibiting kinase activity, 3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid can alter gene expression and cellular metabolism. This compound also affects cell proliferation and apoptosis, making it a potential candidate for cancer research and therapy .
Molecular Mechanism
At the molecular level, 3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid exerts its effects through several mechanisms. The boronic acid group forms reversible covalent bonds with the active site residues of enzymes, leading to enzyme inhibition. This compound can also bind to other biomolecules, such as proteins, through non-covalent interactions, including hydrogen bonding and hydrophobic interactions. These binding interactions can result in changes in protein conformation and function, ultimately affecting cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid can change over time. This compound is relatively stable under standard storage conditions but can degrade over extended periods or under harsh conditions. Long-term studies have shown that 3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid can have sustained effects on cellular function, particularly in in vitro studies. Its stability and activity may decrease over time, necessitating careful handling and storage .
Dosage Effects in Animal Models
The effects of 3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid vary with different dosages in animal models. At low doses, this compound can effectively inhibit enzyme activity and alter cellular processes without causing significant toxicity. At higher doses, 3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid can exhibit toxic effects, including cellular damage and apoptosis. These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications .
Metabolic Pathways
3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid is involved in several metabolic pathways. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels. The interactions of 3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid with metabolic enzymes and cofactors are crucial for understanding its overall metabolic profile .
Transport and Distribution
The transport and distribution of 3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported into cells through specific transporters, where it can accumulate and exert its effects. The distribution of 3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid within tissues can vary, with higher concentrations observed in target tissues such as tumors. Understanding the transport and distribution mechanisms is essential for optimizing its therapeutic potential .
Subcellular Localization
The subcellular localization of 3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, 3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid can localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism. The subcellular localization of this compound is a key factor in its overall biochemical activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid typically involves the following steps:
Formation of the Fluorophenyl Intermediate: The starting material, 3-fluoroaniline, undergoes acylation with pyrrolidine-1-carbonyl chloride to form 3-fluoro-4-(pyrrolidine-1-carbonyl)aniline.
Borylation: The intermediate is then subjected to a borylation reaction using a boron source such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium acetate. This step introduces the boronic acid functionality to the aromatic ring.
The reaction conditions typically involve:
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Catalyst: Palladium(II) acetate
Base: Potassium acetate
Industrial Production Methods
Industrial production of 3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer.
化学反应分析
Types of Reactions
3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.
Substitution: The fluorine atom on the aromatic ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium(II) acetate, triphenylphosphine, and a base such as potassium carbonate in a solvent like THF or DMF.
Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds
Oxidation: Phenols
Substitution: Substituted aromatic compounds
相似化合物的比较
Similar Compounds
Phenylboronic Acid: Lacks the fluorine and pyrrolidine-1-carbonyl groups, making it less versatile in certain synthetic applications.
4-Fluorophenylboronic Acid: Similar but lacks the pyrrolidine-1-carbonyl group, which can affect its reactivity and applications.
3-Fluoro-4-(methylcarbonyl)phenylboronic Acid: Similar but with a methyl group instead of the pyrrolidine ring, which can influence its steric and electronic properties.
Uniqueness
3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid is unique due to the presence of both the fluorine atom and the pyrrolidine-1-carbonyl group. These functional groups enhance its reactivity and make it suitable for a broader range of applications compared to simpler boronic acids.
This compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool in synthetic organic chemistry and related fields.
属性
IUPAC Name |
[3-fluoro-4-(pyrrolidine-1-carbonyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BFNO3/c13-10-7-8(12(16)17)3-4-9(10)11(15)14-5-1-2-6-14/h3-4,7,16-17H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAXRHKUORHQHNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)N2CCCC2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60660189 | |
| Record name | [3-Fluoro-4-(pyrrolidine-1-carbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60660189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874289-09-5 | |
| Record name | [3-Fluoro-4-(pyrrolidine-1-carbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60660189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


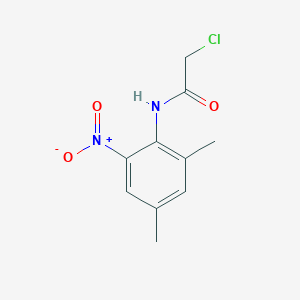
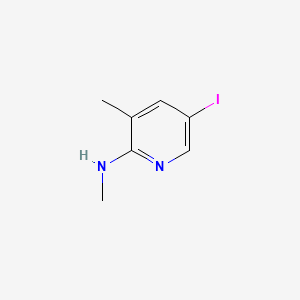
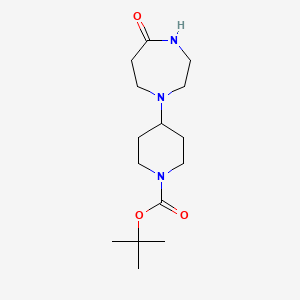
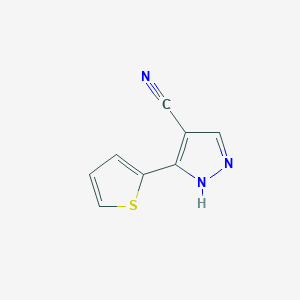
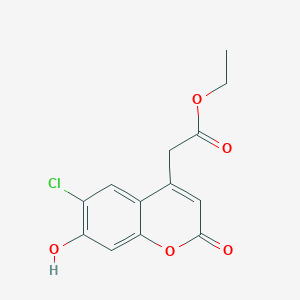
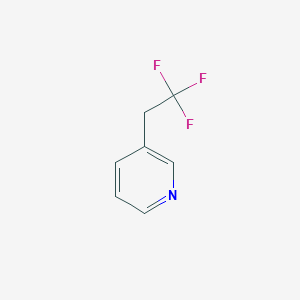
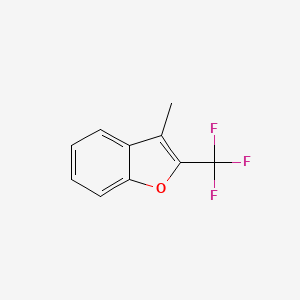
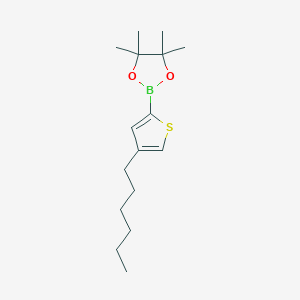
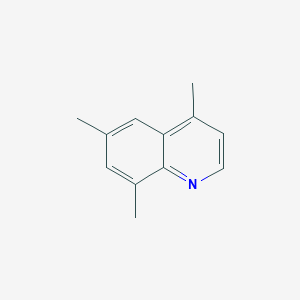
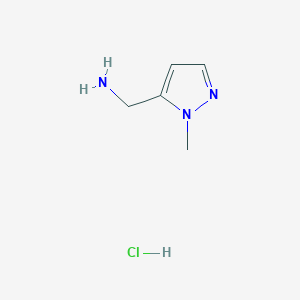
![4-(((4'-Chloro-[1,1'-biphenyl])-4-sulfonamido)methyl)benzoic acid](/img/structure/B1387864.png)
